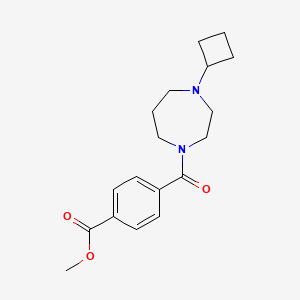
2-(((5-Bromopyridin-3-yl)methyl)amino)ethan-1-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((5-Bromopyridin-3-yl)methyl)amino)ethan-1-ol dihydrochloride is a useful research compound. Its molecular formula is C8H13BrCl2N2O and its molecular weight is 304.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Researchers have explored the synthesis of various compounds involving bromopyridines, which are structurally similar to 2-(((5-Bromopyridin-3-yl)methyl)amino)ethan-1-ol dihydrochloride. For instance, Wang, Nong, Sht, and Qi (2008) synthesized a new Schiff base compound involving bromopyridine and characterized it using elemental analysis, IR spectra, and single-crystal X-ray diffraction (Wang, Nong, Sht, & Qi, 2008). Such studies are crucial in developing new materials with potential applications in various industries.
Molecular Recognition and Supramolecular Assembly
The study of bromo-substituted compounds like this compound has led to insights into molecular recognition and supramolecular assembly. Mocilac and Gallagher (2014) discussed the reaction of isophthaloyl dichloride with bromopyridine, leading to the formation of macrocycles through halogen and weaker hydrogen bonding (Mocilac & Gallagher, 2014). This research contributes to our understanding of molecular interactions and the design of complex molecular structures.
Antibacterial Activities
Compounds structurally similar to this compound have been investigated for their antibacterial properties. For example, Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, and Matsumoto (1984) explored the synthesis and antibacterial activity of pyridonecarboxylic acids, which are related to bromopyridines, revealing their potential as antibacterial agents (Egawa et al., 1984).
Pharmaceutical Intermediates
Research has shown that bromopyridines, akin to this compound, are important intermediates in pharmaceutical synthesis. Xu Liang (2010) reported on the synthesis of 2-Amino-6-bromopyridine, highlighting its role as a key intermediate in the pharmaceutical industry (Xu Liang, 2010).
Chemical Characterization and Analysis
The study of bromopyridines extends to their chemical characterization and analysis, providing valuable information for further applications. For instance, Taylor and Kan (1963) conducted a study on the photochemical dimerization of 2-aminopyridines, which can offer insights into the behavior of similar compounds under specific conditions (Taylor & Kan, 1963).
Propriétés
IUPAC Name |
2-[(5-bromopyridin-3-yl)methylamino]ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O.2ClH/c9-8-3-7(5-11-6-8)4-10-1-2-12;;/h3,5-6,10,12H,1-2,4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYWQYDTTWTTGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CNCCO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(Methoxymethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2763194.png)

![2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2763198.png)
![4-[(6-{[(diethylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2763199.png)
![5-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2763200.png)
![2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propan-2-ol](/img/structure/B2763201.png)

![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2763205.png)

![2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N,N-bis(propan-2-yl)acetamide](/img/structure/B2763210.png)



![1-(2,3-Dimethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2763216.png)
